molecular formula C5H8O2 B2653162 2,2-Dimethyloxetan-3-one CAS No. 86096-10-8

2,2-Dimethyloxetan-3-one

Cat. No.: B2653162
CAS No.: 86096-10-8
M. Wt: 100.117
InChI Key: YFOSTDMTAXUXED-UHFFFAOYSA-N
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Description

2,2-Dimethyloxetan-3-one is a high-value oxetane-based building block designed for advanced organic synthesis and medicinal chemistry research. Oxetanes, four-membered cyclic ethers, are increasingly exploited in drug design for their ability to improve the physicochemical properties of lead compounds. They can serve as stable, non-planar bioisosteres for carbonyl groups or gem-dimethyl moieties, often leading to enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles in drug candidates (https://www.academia.edu/90204774/Oxetanes Recent Advances in Synthesis Reactivity and Medicinal Chemistry). The strained nature of the oxetane ring also makes it a versatile synthetic intermediate, prone to ring-opening and ring-expansion reactions, enabling the synthesis of complex molecular architectures. Researchers utilize this ketone-functionalized oxetane in the development of novel polymers, as a precursor for further functionalization into other oxetane derivatives, and in the exploration of new catalytic transformations. This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyloxetan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-5(2)4(6)3-7-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOSTDMTAXUXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,2 Dimethyloxetan 3 One and Its Derivatives

Strategies for Oxetane (B1205548) Ring Formation

The construction of the strained four-membered oxetane ring presents a considerable synthetic challenge. acs.org Several strategies have been developed to overcome this, including intramolecular cyclizations, photochemical reactions, and condensation approaches.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and well-established method for synthesizing oxetanes. thieme-connect.de This approach typically involves the formation of a carbon-oxygen bond from a linear precursor containing a hydroxyl group and a suitable leaving group at the 1,3-positions.

A notable example is the synthesis of oxetan-3-one, a precursor to many derivatives, which can be achieved through a multi-step sequence starting from dihydroxyacetone dimer. acs.org The process involves protection of the diol, monotosylation, and subsequent base-mediated intramolecular cyclization to form the oxetane ring. acs.org The use of a strong base like sodium hydride is often required to facilitate the ring closure. acs.org

Similarly, 1,3-diols can be converted to oxetanes through a one-pot procedure involving an Appel reaction to form an iodo-alcohol intermediate, followed by base-induced cyclization. acs.org The choice of base and reaction conditions is crucial to achieving good yields and preventing side reactions. acs.org

Table 1: Examples of Intramolecular Cyclization for Oxetane Synthesis

Starting MaterialReagentsProductYieldReference
Dihydroxyacetone dimer1. Me2C(OMe)2, p-TsOH; 2. TsCl, py; 3. NaH, THF; 4. H+Oxetan-3-one62% acs.org
1,3-PropanediolPPh3, I2, pyridine; then baseOxetane82% acs.org
Substituted 1,3-diolsTsCl, KOtBu, THFSubstituted OxetanesHigh thieme-connect.de

Photocycloaddition Reactions for Oxetanone Scaffolds

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, offers a direct route to oxetane rings. nih.govwikipedia.org This photochemical method is particularly useful for synthesizing a variety of substituted oxetanes that may be difficult to access through other means. nih.gov

The reaction involves the excitation of the carbonyl compound to its triplet state, which then adds to the ground-state alkene to form a 1,4-diradical intermediate. Subsequent ring closure of this diradical yields the oxetane product. dntb.gov.ua The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be influenced by the electronic properties and steric hindrance of the substituents on both the carbonyl and alkene partners. nih.gov For instance, the reaction of benzaldehyde (B42025) with electron-rich alkenes like enol ethers often proceeds with high regioselectivity. nih.gov

While direct synthesis of 2,2-Dimethyloxetan-3-one via this method is not explicitly detailed in the provided context, the Paternò-Büchi reaction is a powerful tool for constructing the core oxetanone scaffold, which can then be further modified. nih.govbeilstein-journals.org

Condensation Reactions in Lactone Synthesis

The synthesis of β-lactones, which are isomers of oxetanones, can be achieved through various condensation reactions. clockss.org One classical method involves the cycloaddition of a ketene (B1206846) with an aldehyde or ketone. google.comgoogle.com This reaction is often catalyzed and proceeds via a concerted [2+2] cycloaddition mechanism. The reaction is typically exothermic, and careful temperature control is necessary to avoid side reactions like polymerization. google.com

Another approach involves the condensation of a thiol ester enolate with a ketone or aldehyde. google.com This method allows for the formation of β-lactone adducts which can then be isolated. google.com For example, combining a thiol ester with a ketone like 2,2-dimethylpentan-3-one in the presence of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures leads to the formation of the corresponding β-lactone. google.comscbt.com

While these methods are primarily for β-lactone synthesis, the underlying principles of forming a four-membered ring through condensation are relevant to the synthesis of oxetanone structures.

Selective Functionalization and Derivatization Strategies

Once the this compound core is synthesized, further functionalization is often desired to create a diverse range of derivatives. This can be achieved through methods such as C-H activation and post-cyclization functional group interconversions.

C-H Activation for Positional Functionalization (e.g., at C-2, C-3)

Direct C-H activation has emerged as a powerful strategy for the selective functionalization of organic molecules, including cyclic ethers like oxetanes. rsc.org This approach avoids the need for pre-functionalized substrates and can provide access to derivatives that are difficult to obtain through traditional methods.

Photocatalytic methods using decatungstate have been shown to selectively activate the C(sp³)–H bonds at the 2-position of oxetanes. researchgate.net The resulting α-oxy radical can then be trapped by various electrophiles, such as electron-poor olefins, to yield 2-substituted oxetanes. researchgate.net This method has been successfully applied to 3,3-dimethyloxetane, leading to the formation of 2,3,3-trisubstituted derivatives. researchgate.net

While direct C-H activation at the C-3 position of this compound is challenging due to the presence of the carbonyl group, functionalization at the C-2 position is a viable strategy for introducing substituents. researchgate.net

Table 2: C-H Activation of Oxetanes

Oxetane SubstrateReagent/CatalystFunctionalizing AgentProductReference
OxetaneTBADT (photocatalyst)Electron-poor olefin2-Substituted oxetane researchgate.net
3,3-DimethyloxetaneTBADT (photocatalyst)Electron-poor olefin2-Substituted 3,3-dimethyloxetane researchgate.net

Post-Cyclization Functional Group Interconversions

Following the formation of the this compound ring, the ketone functionality provides a handle for a wide array of chemical transformations. These functional group interconversions are crucial for accessing a diverse library of derivatives.

The carbonyl group of oxetan-3-ones can undergo olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to form α,β-unsaturated esters. chemrxiv.org These Michael acceptors can then be further functionalized through conjugate addition reactions. chemrxiv.org Additionally, the ketone can be reduced to the corresponding alcohol, oxetan-3-ol, which can then be used as a nucleophile in subsequent reactions. nih.gov

Furthermore, 3,3-disubstituted oxetanes can be synthesized from precursors derived from diazomalonates. nih.gov The resulting diester can undergo intramolecular substitution and subsequent decarboxylation to yield a monoester, which can be hydrolyzed to the corresponding carboxylic acid for further derivatization. nih.gov These post-cyclization modifications highlight the versatility of the oxetanone scaffold in organic synthesis. chemrxiv.orgnih.gov

Stereoselective and Enantioselective Synthetic Routes for Related Oxetanes

The growing significance of oxetanes in medicinal chemistry and materials science has spurred the development of sophisticated synthetic methods that control the three-dimensional arrangement of atoms. magtech.com.cnacs.org Stereoselective and enantioselective routes are crucial for accessing chiral oxetane derivatives, as the biological activity and material properties of these compounds are often dependent on their specific stereochemistry. magtech.com.cn These advanced strategies include diastereoselective cyclizations, catalytic asymmetric ring formations, and the desymmetrization of prochiral substrates. nih.gov

Diastereoselective Syntheses

Diastereoselective methods aim to control the relative stereochemistry of multiple stereocenters formed in a single reaction. One effective strategy involves the hydrosilylation–iodocyclisation of homopropargylic alcohols. rsc.orgnih.gov This process first establishes a stereodefined (E)-vinyl silane, which then undergoes an electrophile-induced cyclization to form tetrasubstituted oxetanes with high levels of diastereoselectivity. rsc.orgrsc.org The reaction is tolerant of various functional groups and consistently yields products where the substituents at the 1 and 3 positions of the oxetane ring are oriented trans to each other. rsc.org

Another approach is the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-catalyzed spiro-annulation of isatins with allenoates, which provides diastereo- and regioselective access to highly functionalized spiro-oxetane oxindoles. acs.org This method is notable for constructing structurally complex motifs relevant to pharmaceuticals. acs.org

Table 1: Diastereoselective Synthesis of Tetrasubstituted Oxetanes via Hydrosilylation-Iodocyclisation rsc.orgrsc.org

Substrate (Homopropargylic Alcohol Derivative)ReagentsProductYield (%)Diastereomeric Ratio (d.r.)
1-phenylbut-3-yn-1-ol1. Pt/XPhos, HSiMe(OSiMe₃)₂2. I₂2-(iodomethyl)-2-methyl-4-phenyl-4-((trimethylsilyl)oxy)oxetane85>20:1
1-(4-methoxyphenyl)but-3-yn-1-ol1. Pt/XPhos, HSiMe(OSiMe₃)₂2. I₂2-(iodomethyl)-4-(4-methoxyphenyl)-2-methyl-4-((trimethylsilyl)oxy)oxetane78>20:1
4-phenylbut-3-yn-1-ol1. Pt/XPhos, HSiMe(OSiMe₃)₂2. I₂2-(iodomethyl)-2-methyl-4-(phenylmethoxy)oxetane81>20:1

Enantioselective Syntheses

Enantioselective synthesis, the preferential formation of one enantiomer over the other, is paramount for producing bioactive molecules. Several catalytic asymmetric strategies have been successfully applied to the synthesis of chiral oxetanes.

A pioneering method for preparing 2-substituted oxetan-3-ones in high enantiomeric purity involves the use of SAMP/RAMP hydrazones derived from oxetan-3-one. researchgate.net Metalation of the chiral hydrazone followed by reaction with various electrophiles, such as alkyl halides, allows for the asymmetric synthesis of 2-substituted and 2,2-disubstituted oxetan-3-ones with enantiomeric excesses (e.e.) up to 90%. researchgate.net

Table 2: Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via SAMP/RAMP Hydrazones researchgate.net

HydrazoneElectrophile (R-X)ProductYield (%)Enantiomeric Excess (e.e.) (%)
Oxetan-3-one SAMP-hydrazoneMethyl iodide(S)-2-Methyloxetan-3-one6584
Oxetan-3-one SAMP-hydrazoneEthyl iodide(S)-2-Ethyloxetan-3-one7182
Oxetan-3-one SAMP-hydrazoneBenzyl bromide(S)-2-Benzyloxetan-3-one7583
(S)-2-Methyloxetan-3-one SAMP-hydrazoneBenzyl bromide(S)-2-Benzyl-2-methyloxetan-3-one6890

Iridium-catalyzed C-C coupling of primary alcohols and vinyl epoxides has emerged as a powerful tool for the enantioselective synthesis of oxetanes bearing challenging all-carbon quaternary stereocenters. nih.gov This methodology proceeds with high anti-diastereoselectivity and enantioselectivity, providing access to valuable chiral building blocks. nih.gov

The desymmetrization of prochiral 3-substituted oxetanes offers another elegant route to chiral molecules. nih.govrsc.org Chiral Brønsted acids, particularly chiral phosphoric acids, have proven to be effective catalysts for the intramolecular ring-opening of oxetanes by well-positioned nucleophiles, generating products with all-carbon quaternary stereocenters in excellent enantioselectivities. nsf.gov This strategy has been successfully applied to synthesize chiral tetrahydrothiophenes and tetrahydroselenophenes from oxetane precursors. nsf.gov

More recently, biocatalysis has provided a highly efficient and selective platform for oxetane synthesis. nih.gov A unique halohydrin dehalogenase has been engineered to catalyze both the enantioselective formation of oxetanes and their subsequent ring-opening. nih.gov This biocatalytic system demonstrates high efficiency, broad substrate scope, and excellent enantioselectivity, and is scalable for preparative-scale synthesis. nih.gov

Table 3: Selected Enantioselective Syntheses of Chiral Oxetanes and Derivatives

MethodCatalyst / ReagentSubstrate(s)Product TypeYield (%)e.e. (%)Ref.
Iridium-Catalyzed C-C CouplingIridium ComplexBenzyl alcohol + Isoprene oxide2-(Hydroxymethyl)-2-methyl-3-vinyloxetane derivative8596 nih.gov
Brønsted Acid DesymmetrizationChiral Phosphoric Acid3-(2-(Pivaloylthio)ethyl)oxetaneChiral Tetrahydrothiophene9595 nsf.gov
(salen)Co(III) Catalyzed Ring-Opening(salen)Co(III) complex2-(3-hydroxypropyl)oxetane2-(hydroxymethyl)tetrahydrofuran>9597 acs.org
Biocatalytic FormationEngineered Halohydrin Dehalogenase1-chloro-3-(p-tolyl)propan-2-ol(R)-2-(p-tolyl)oxetane92>99 nih.gov

These advanced stereoselective and enantioselective methodologies underscore the significant progress in modern synthetic chemistry, enabling the precise construction of complex chiral oxetane-containing molecules for a wide range of applications.

Mechanistic Investigations of 2,2 Dimethyloxetan 3 One Reactivity

Unimolecular Decomposition Pathways

The inherent ring strain of the oxetane (B1205548) ring, combined with the presence of a carbonyl group, suggests that 2,2-dimethyloxetan-3-one is susceptible to unimolecular decomposition under thermal conditions. However, specific experimental or computational studies on the thermolysis of this compound are not extensively detailed in the current body of scientific literature. A product safety sheet notes that thermal decomposition or combustion may generate hazardous gases, but does not specify the products aksci.com.

To provide context for its potential behavior, the decomposition of a structurally similar compound, 2,2-dimethyloxetane, can be considered.

Thermolytic Ring-Opening Reactions and Product Channels

While direct data for this compound is unavailable, studies on other substituted oxetanes provide insight into the likely decomposition channels. The thermolysis of 2,2-dimethyloxetane, for instance, is known to proceed via unimolecular reactions that lead to the formation of alkenes and carbonyl compounds lookchem.com. The decomposition of 2-ethyloxetan primarily yields two sets of products: but-1-ene and formaldehyde, or ethylene (B1197577) and propanal rsc.org. Similarly, the pyrolysis of cis- and trans-2,3-dimethyloxetan produces propene and acetaldehyde, or but-2-ene and formaldehyde. These reactions are believed to proceed through biradical intermediates formed upon the cleavage of the oxetane ring rsc.org.

By analogy, the thermolysis of this compound would likely involve the cleavage of the four-membered ring. The specific products would be dictated by which bonds (C-C or C-O) cleave and subsequent rearrangement pathways.

Pressure and Temperature Dependence of Decomposition Kinetics

Detailed kinetic studies quantifying the pressure and temperature dependence of the decomposition of this compound are not presently available. However, research on related oxetane radicals demonstrates that decomposition kinetics are indeed sensitive to these parameters. For the unimolecular reactions of 2,4-dimethyloxetanyl radicals, rate coefficients have been computed over a wide range of pressures (0.01 to 100 atm) and temperatures (300 to 1000 K) nih.govsemanticscholar.org. These studies reveal complex, pressure-dependent competition between different reaction pathways, including well-skipping reactions where the intermediate does not thermalize before reacting further nih.gov. For the thermal decomposition of 2-ethyloxetan, the total rate constant was determined to follow the Arrhenius equation, indicating a clear temperature dependence rsc.org. It is reasonable to infer that the decomposition of this compound would also exhibit strong pressure and temperature dependencies, though the specific kinetic parameters remain to be determined.

Radical-Mediated Reaction Mechanisms

Radical-mediated processes are crucial in understanding the reactivity of oxetanes, particularly in environments such as low-temperature combustion. These mechanisms involve the formation of radical intermediates which can undergo a variety of subsequent reactions, including ring-opening and isomerization.

Formation and Reactivity of Oxetanyl Radicals (e.g., 2,4-Dimethyloxetanyl Radicals)

Oxetanyl radicals are key intermediates in the oxidation of fuels that produce oxetanes. For example, 2,4-dimethyloxetane (B180638) (DMO) is a significant product in the low-temperature combustion of n-pentane, formed from the 2-hydroperoxy-pentan-4-yl (QOOH) radical acs.org. Subsequent hydrogen abstraction from DMO can form five distinct 2,4-dimethyloxetanyl radicals acs.org.

Computational studies have extensively modeled the unimolecular decomposition of these radicals. The reaction pathways are highly dependent on the position of the radical center (primary, secondary, or tertiary). Ring-opening is a dominant fate, leading to various smaller, unsaturated species nih.govacs.org. The major product channels for different 2,4-dimethyloxetanyl radicals have been identified through these computational efforts nih.govacs.org.

Reactant RadicalRadical TypeMajor Product Channel(s)Reference
2,4-dimethyloxetan-1-ylPrimaryAcetaldehyde + Allyl radical nih.govacs.org
2,4-dimethyloxetan-2-ylTertiaryPropene + Acetyl radical nih.govacs.org
2,4-dimethyloxetan-3-ylSecondary3-Butenal + Methyl radical; 1-Penten-3-yl-4-ol nih.govacs.org

Role of Resonance-Stabilized Intermediates (e.g., QOOH radicals)

Hydroperoxyalkyl (QOOH) radicals are cornerstone intermediates in the low-temperature autoxidation of hydrocarbons acs.orgsci-hub.se. They are formed from the isomerization of alkylperoxy (ROO) radicals and their subsequent reactions govern critical chain-propagating and chain-branching pathways acs.orgrsc.org. One of the key unimolecular reactions of QOOH radicals is the formation of cyclic ethers, with the release of a hydroxyl radical (OH) rsc.org.

Significantly, this compound (referred to as 2,4-dimethyloxetan-3-one in some combustion literature) has been identified as a major product in the low-temperature (450 K) oxidation of diethyl ketone nih.govosti.govsandia.govacs.org. Its formation proceeds through a multi-step radical mechanism. The process begins with the formation of a resonance-stabilized secondary radical (3-pentan-on-2-yl), which then reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical isomerizes to a resonance-stabilized QOOH intermediate, which then cyclizes to yield this compound and an OH radical sci-hub.senih.govosti.gov.

The formation of this specific oxetane is highly temperature-dependent. At 450 K, it is the predominant cyclic ether product. However, at higher temperatures (550 K), the dominant product shifts to 2-methyl-tetrahydrofuran-3-one, which originates from the non-resonance-stabilized primary radical of diethyl ketone nih.govosti.gov. This highlights the crucial role that resonance stabilization of the intermediate QOOH radical plays in directing reaction pathways at lower temperatures sci-hub.sersc.org.

Competing Ring-Opening Mechanisms: C-O vs. C-C Bond Scission

Once an oxetanyl radical is formed, its primary decomposition route is ring-opening. This can occur via the cleavage of either a carbon-oxygen (C-O) bond or a carbon-carbon (C-C) bond within the ring. Computational studies on 2,4-dimethyloxetanyl and 2-methyloxetanyl radicals have shown that these two pathways are in competition, with distinct energy barriers and products nih.govacs.org.

Generally, ring-opening via C-O bond scission is found to be more energetically favorable, possessing a lower activation barrier compared to C-C bond scission nih.govacs.org. For example, the barrier for C-O bond scission in the primary 2,4-dimethyloxetan-1-yl radical is approximately 14 kcal/mol, while the C-C scission barrier is slightly higher at 16 kcal/mol semanticscholar.org. However, both pathways are considered relevant. The tertiary 2,4-dimethyloxetan-2-yl radical faces the highest barrier for ring-opening, which may increase the likelihood of it undergoing bimolecular reactions, such as with O₂, instead of unimolecular decomposition acs.orgrsc.org.

The table below summarizes the calculated barrier heights for the initial ring-opening step for different isomers of the 2,4-dimethyloxetanyl radical.

Reactant Radical IsomerBond Scission TypeRing-Opening Barrier Height (kcal/mol)Reference
2,4-dimethyloxetan-1-yl (Primary)C-O~14 semanticscholar.org
C-C~16 semanticscholar.org
2,4-dimethyloxetan-2-yl (Tertiary)C-OHighest among isomers semanticscholar.orgacs.org
2,4-dimethyloxetan-3-yl (Secondary)C-O~20 semanticscholar.org

The subsequent fate of the ring-opened radical, which is often an unsaturated alkoxy or carbonyl radical, involves further reactions like β-scission or hydrogen transfer to yield the final stable products semanticscholar.orgacs.orgacs.org.

Chemoselective and Regioselective Transformations

The reactivity of this compound is governed by the interplay of its two key functional groups: a strained four-membered oxetane ring and a ketone. This unique structure presents multiple reactive sites, making the study of its chemoselective and regioselective transformations a subject of significant chemical interest. The inherent ring strain of the oxetane moiety, coupled with the electrophilic nature of the carbonyl group, dictates the molecule's behavior in chemical reactions. acs.org The selective transformation of either the ketone or the ether is a key challenge and goal in its synthetic applications.

The electronic landscape of this compound features distinct sites for both nucleophilic and electrophilic attack, leading to predictable yet versatile reactivity patterns. The presence of the ketone functional group and the strained ether ring are the primary determinants of these patterns. solubilityofthings.com

Electrophilic Centers: The principal electrophilic center is the carbonyl carbon of the ketone. It is highly susceptible to nucleophilic addition reactions, a characteristic reactivity pattern for ketones. solubilityofthings.com Additionally, the carbon atoms of the oxetane ring, particularly the C4 carbon, behave as electrophilic sites. The strained C-O bonds of the ether can be cleaved by nucleophiles, a process often facilitated by Lewis or Brønsted acids that coordinate to the ether oxygen and activate the ring. acs.org

Nucleophilic Centers: The lone pairs of electrons on the two oxygen atoms (the ether oxygen and the carbonyl oxygen) are the molecule's nucleophilic centers. The ether oxygen can act as a Lewis base or a hydrogen-bond acceptor, a property enhanced by the ring strain which exposes the lone pairs. acs.org The carbonyl oxygen can also be protonated or coordinate to Lewis acids, which in turn increases the electrophilicity of the carbonyl carbon.

The table below summarizes the primary reactive sites and their expected transformations.

SiteTypeCommon ReactionsActivating Conditions
Carbonyl Carbon ElectrophilicNucleophilic Addition (e.g., Grignard, organolithiums)None required
Carbonyl Oxygen NucleophilicProtonation, Lewis Acid CoordinationAcidic
Oxetane Ring Carbons ElectrophilicNucleophilic Ring-OpeningAcidic (e.g., H+, Lewis Acids)
Ether Oxygen NucleophilicProtonation, Lewis Acid Coordination, AlkylationAcidic, Electrophiles

This table illustrates the expected reactivity patterns of this compound based on general principles of organic chemistry.

A patented synthesis of this compound involves steps such as nucleophilic substitution and subsequent ring closure, highlighting the practical application of these reactivity principles in constructing the molecule itself. google.com

The two methyl groups at the C2 position of the oxetane ring have a profound influence on the molecule's reactivity and the selectivity of its transformations. These substituents exert both steric and electronic effects that can direct the outcome of a reaction.

Steric Hindrance: The most significant effect of the gem-dimethyl group at C2 is steric hindrance. These bulky groups physically obstruct the trajectory of incoming nucleophiles, making nucleophilic attack at the C2 carbon significantly less favorable compared to the unsubstituted C4 carbon. This steric shield is a critical factor in controlling the regioselectivity of ring-opening reactions. In acid-catalyzed ring-opening, for instance, nucleophilic attack will preferentially occur at the less sterically hindered C4 position. researchgate.net

Electronic Effects: Methyl groups are weakly electron-donating through induction. This effect slightly increases the electron density on the C2 carbon, which would modestly decrease its electrophilicity. However, this electronic influence is generally considered secondary to the powerful steric effects in directing reactivity.

Conformational Influence: The introduction of substituents on an oxetane ring can lead to a more puckered conformation to relieve eclipsing strain. acs.org This puckering can alter the bond angles and the accessibility of the different faces of the ring, thereby influencing the stereoselectivity of reactions. Studies on other substituted oxetanes have shown that the position of gem-dimethyl groups can significantly affect the molecule's stability and metabolic pathways, underscoring their directive power. acs.org

The following table outlines the impact of the C2-gem-dimethyl group on the selectivity of reactions involving this compound.

Reaction TypePredicted OutcomeRationale
Acid-Catalyzed Ring-Opening Regioselective attack of the nucleophile at the C4 position.The C2 position is sterically hindered by the gem-dimethyl group, favoring an SN2-type attack at the less substituted C4 carbon. researchgate.net
Base-Catalyzed Reactions Primarily reactions at the C3 carbonyl group (e.g., enolate formation) or C4 (if a leaving group is present).The gem-dimethyl group at C2 prevents reactions that would require attack at this position.
Reduction of Ketone Formation of 2,2-dimethyloxetan-3-ol.The carbonyl group remains accessible to small reducing agents (e.g., NaBH4), and the steric hindrance at C2 may influence the diastereoselectivity of the resulting alcohol if the substrate is chiral or the reagent is sterically demanding.

This table summarizes the directive effects of the gem-dimethyl substituents on the reactivity of this compound.

Computational and Theoretical Chemistry in 2,2 Dimethyloxetan 3 One Research

Electronic Structure Theory Applications

Electronic structure theory is fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, properties, and chemical behavior. For a strained cyclic ketone like 2,2-dimethyloxetan-3-one, these calculations are crucial for characterizing its unique bonding and reactivity.

Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry for determining the molecular and electronic properties of compounds. nih.govnanobioletters.com DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a widely used tool for the analysis of polyatomic molecules. scispace.com Calculations are typically employed to perform geometry optimization to find the most stable three-dimensional structure of the molecule. nanobioletters.com

For a molecule like this compound, DFT calculations using functionals such as B3LYP with appropriate basis sets (e.g., 6-31G* or cc-pVDZ) would be standard practice. nih.govnanobioletters.com These calculations can yield important data including optimized bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm structural assignments. scifiniti.com Electronic properties derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity, with the HOMO-LUMO gap indicating chemical stability and reactivity. nih.govscispace.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron density and predict sites susceptible to nucleophilic or electrophilic attack. scispace.com

For highly accurate energy calculations, especially for determining reaction barriers and thermodynamic properties, coupled-cluster (CC) methods are considered the "gold standard" in quantum chemistry. The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is particularly renowned for its precision. nih.gov However, its computational cost can be prohibitive for larger systems.

To achieve high accuracy more efficiently, explicitly correlated methods such as CCSD(T)-F12 are employed. These methods incorporate terms that depend explicitly on the interelectronic distance, leading to a much faster convergence with respect to the basis set size. semanticscholar.orgacs.org This approach allows for the calculation of energies close to the complete basis set (CBS) limit with smaller, more manageable basis sets. nih.gov In studies of related cyclic ethers, such as 2,4-dimethyloxetanyl radicals, CCSD(T)-F12 has been successfully used to compute the energies of stationary points (reactants, products, and transition states) on the potential energy surface, providing reliable data for kinetic analysis. semanticscholar.orgacs.org Similarly, high-level composite methods like CBS-QB3 have been used to investigate the formation of the constitutional isomer, 2,4-dimethyloxetan-3-one, in combustion processes. rsc.org

Potential Energy Surface (PES) Mapping and Transition State Characterization

A Potential Energy Surface (PES) is a multidimensional landscape that describes the potential energy of a molecular system as a function of its geometry. longdom.orgumn.edu Mapping the PES is crucial for understanding the full scope of a chemical reaction, from the stable reactant and product states (minima) to the high-energy transition states that connect them (saddle points). umn.edu

By mapping the PES, computational chemists can identify the most favorable reaction pathways, corresponding intermediates, and the energy barriers associated with each step. longdom.org The highest point along the lowest-energy path between reactants and products defines the transition state, and the energy difference is the activation energy or barrier height.

While detailed PES studies specifically for this compound are not available in the provided literature, research on the closely related isomer, 2,4-dimethyloxetan-3-one, provides a relevant example. In the context of diethyl ketone oxidation, its formation was identified as a potential, though minor, reaction channel. rsc.org High-level quantum calculations were used to map the PES for the reaction of the primary diethyl ketone radical with O₂, revealing the transition states and intermediates leading to various cyclic ether products, including the oxetanone. rsc.org

Furthermore, detailed computational studies on the unimolecular reactions of radicals derived from 2,4-dimethyloxetane (B180638) have been performed using CCSD(T)-F12 methods to map the PES for ring-opening reactions. semanticscholar.orgacs.org These studies identified multiple pathways, such as C-C or C-O bond scission, and calculated the corresponding energy barriers, which are critical for determining the fate of these radicals. For example, the ring-opening of the 2,4-dimethyloxetan-2-yl radical proceeds via C-C bond scission with a barrier of 16 kcal/mol. semanticscholar.org

Calculated Ring-Opening Energy Barriers for 2,4-Dimethyloxetanyl Radical Isomers
Radical IsomerRing-Opening PathwayEnergy Barrier (kcal/mol)
2,4-dimethyloxetan-1-yl (primary)C-O β-scission14
2,4-dimethyloxetan-2-yl (tertiary)C-C β-scission16
2,4-dimethyloxetan-3-yl (secondary)C-O β-scission20

Data sourced from studies on 2,4-dimethyloxetanyl radicals, serving as a model for the reactivity of related oxetane (B1205548) systems. semanticscholar.org

The three-dimensional structure of a molecule, including its conformation and stereochemistry, can significantly influence its energy and reactivity. Computational analysis of the PES allows for the exploration of different conformers, such as those arising from ring puckering or rotation of substituent groups, to identify the most stable geometries. youtube.commdpi.com

For cyclic systems like oxetanes, the ring is not perfectly planar, and different puckered conformations can exist. While specific conformational analyses of this compound were not found, the methodology involves calculating the energy as a function of specific dihedral angles to map the conformational landscape. researchgate.netmdpi.com In studies of the radicals of 2,4-dimethyloxetane, different stereoisomers (diastereomers) were shown to have distinct reaction pathways and product distributions upon ring-opening, highlighting the importance of stereochemistry on the PES. semanticscholar.orgacs.org The relative energies of these different isomers and the barriers for their interconversion and reaction are key details revealed by PES mapping.

Kinetic Modeling and Rate Coefficient Determination

Kinetic modeling aims to simulate the temporal evolution of chemical species in a reacting system by solving a set of differential equations based on a detailed reaction mechanism. mdpi.comaidic.it A crucial input for these models is the rate coefficient for each elementary reaction. Theoretical calculations provide a powerful means to determine these coefficients from first principles.

By characterizing the stationary points on the PES (reactants and transition states) through quantum chemical calculations, key parameters like energy barriers and vibrational frequencies can be obtained. This information is then used in conjunction with statistical mechanics frameworks, such as Transition State Theory (TST), to calculate temperature- and pressure-dependent rate coefficients. For complex unimolecular reactions common in combustion and atmospheric chemistry, more advanced methods like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory combined with master equation modeling are used. semanticscholar.org This approach was utilized to compute the rate coefficients for the unimolecular reactions of 2,4-dimethyloxetanyl radicals over a wide range of temperatures (300-1000 K) and pressures (0.01-100 atm). semanticscholar.org Such theoretical kinetics are essential for building predictive combustion models and understanding the chemical fate of compounds like this compound in various environments.

Master Equation Modeling for Pressure-Dependent Kinetics

Master equation modeling is a fundamental theoretical framework used to describe the time evolution of a system of reacting molecules, particularly for reactions that are dependent on pressure and temperature. For unimolecular reactions, such as the decomposition or isomerization of this compound, the reaction rates can vary significantly with pressure. This is because the energized molecule can either proceed to products or be deactivated through collisions with bath gas molecules.

The master equation accounts for the competition between reaction and collisional energy transfer. By solving the master equation, chemists can obtain phenomenological rate coefficients that are valid over a wide range of conditions. researchgate.net This approach is crucial for accurately modeling complex chemical environments like combustion or atmospheric chemistry.

While specific master equation studies on this compound are not prominent in the literature, extensive research on related substituted oxetanes, such as 2,4-dimethyloxetane, demonstrates the utility of this method. For instance, studies on the unimolecular reactions of 2,4-dimethyloxetanyl radicals have used master equation modeling to compute rate coefficients from 0.01 to 100 atm and 300 to 1000 K. nih.gov These models reveal complex reaction networks, including ring-opening pathways and well-skipping reactions, where the reaction proceeds directly to a subsequent product without stabilizing in an intermediate well. nih.gov The pressure dependence of these channels can be significant, highlighting the necessity of such detailed modeling.

Table 1: Illustrative Major Reaction Channels for 2,4-Dimethyloxetanyl Radicals at Atmospheric Pressure (Data from a related oxetane system)

Reactant Radical Major Products Temperature Range of Dominance
2,4-dimethyloxetan-1-yl Acetaldehyde + Allyl radical > 650 K
2,4-dimethyloxetan-2-yl Propene + Acetyl radical Entire 300-1000 K range
2,4-dimethyloxetan-3-yl 3-Butenal + Methyl radical > 650 K
2,4-dimethyloxetan-3-yl 1-Penten-3-yl-4-ol < 650 K

This table is based on findings for 2,4-dimethyloxetanyl radicals and serves to illustrate the type of detailed kinetic information obtained from master equation modeling. nih.gov

Application of Statistical Theories (e.g., RRK theory) for Reaction Rates

Statistical theories are the cornerstone for calculating the microcanonical rate constants, k(E), which are essential inputs for master equation models. These theories assume that the internal energy of a molecule is rapidly redistributed among all its vibrational modes before reaction.

The simplest of these is the Rice-Ramsperger-Kassel (RRK) theory. However, the more sophisticated Rice-Ramsperger-Kassel-Marcus (RRKM) theory is now universally used in modern computational chemistry. RRKM theory calculates the rate constant for an energized molecule as a function of its energy, taking into account the vibrational frequencies of the reactant and the properties of the transition state.

For a molecule like this compound, applying RRKM theory would involve:

Quantum Chemical Calculations: Determining the geometries, vibrational frequencies, and energies of the reactant and the transition state for the reaction of interest (e.g., ring-opening).

Calculation of k(E): Using the molecular properties from step 1 to calculate the energy-dependent microcanonical rate constant.

Solving the Master Equation: The calculated k(E) values are then used within a master equation framework to determine the pressure- and temperature-dependent rate coefficients. researchgate.net

The accuracy of RRKM calculations has been validated in numerous systems, providing a reliable method for predicting reaction rates, especially for reactions that are difficult to study experimentally. dntb.gov.ua

Computational Prediction of Kinetic Isotope Effects (KIEs)

Kinetic Isotope Effects (KIEs) are differences in reaction rates that occur when an atom in a reactant is replaced by one of its isotopes. princeton.edu KIEs are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and characterizing the geometry of the transition state. nih.gov

Computational chemistry offers a robust method for predicting KIEs. The theoretical basis for KIEs lies in the effect of isotopic mass on the vibrational frequencies of the molecule. princeton.edu Heavier isotopes lead to lower zero-point vibrational energies (ZPEs). The magnitude of the KIE is primarily determined by the change in ZPE between the reactant and the transition state.

The computational prediction of a KIE for a reaction involving this compound, such as a hydrogen abstraction, would involve:

Locating the transition state structure for the reaction.

Calculating the vibrational frequencies for both the normal and isotopically substituted (e.g., deuterium (B1214612) for hydrogen) reactant and transition state structures.

Using these frequencies to calculate the ZPEs and partition functions to ultimately predict the KIE.

Modern computational methods, such as semiclassical instanton (SCI) and quantum instanton (QI) approximations, can provide highly accurate KIE predictions, even accounting for quantum mechanical tunneling, which is significant in reactions involving the transfer of light atoms like hydrogen. nih.gov

Table 2: Data Required for Computational KIE Prediction for a Hypothetical C-H Bond Cleavage

Molecular Species Parameter to be Calculated Isotope 1 (e.g., ¹H) Isotope 2 (e.g., ²H)
Reactant Zero-Point Energy (ZPE) ZPE_R,H ZPE_R,D
Transition State Zero-Point Energy (ZPE) ZPE_TS,H ZPE_TS,D
KIE Calculation Predicted kH/kD \multicolumn{2}{c }{Function of (ZPE_TS,H - ZPE_R,H) and (ZPE_TS,D - ZPE_R,D)}

This table outlines the essential components derived from computational frequency analysis to predict the kinetic isotope effect.

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to reactivity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. mdpi.com For reactivity, a QSAR model would be termed a Quantitative Structure-Reactivity Relationship (QSRR) model.

A QSAR study on the reactivity of this compound would require a dataset of structurally similar oxetanone derivatives with experimentally measured reactivity data (e.g., rate constants for a specific reaction). The general workflow is as follows:

Dataset Assembly: A series of oxetanone derivatives with known reactivity values is compiled.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and topological properties. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed reactivity. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of a chance correlation.

While specific QSAR studies on the reactivity of this compound are not available, the methodology has been applied to similar heterocyclic structures like 2,2-dimethyl-4,5-diarylfuran-3(2H)-ones to understand their biological activity. researchgate.net In such studies, descriptors related to hydrophobicity (partition coefficient) and molecular volume were found to be crucial. researchgate.net For a reactivity QSAR, electronic descriptors would likely play a more dominant role.

Table 3: Potential Classes of Molecular Descriptors for a Reactivity QSAR Study of Oxetanones

Descriptor Class Examples Relevance to Reactivity
Electronic HOMO/LUMO energies, Mulliken charges, Dipole moment Governs the molecule's ability to participate in electronic interactions, crucial for bond-making and bond-breaking.
Steric Molecular volume, Surface area, Molar refractivity Describes the size and shape of the molecule, which can influence the accessibility of the reaction center.
Topological Connectivity indices, Wiener index Encodes information about the branching and connectivity of the molecular skeleton.

| Quantum-Chemical | Heat of formation, Core-core repulsion energy | Relates to the stability of the molecule and potential energy surfaces of reactions. nih.gov |

Advanced Analytical Methodologies for Research on 2,2 Dimethyloxetan 3 One and Its Reaction Intermediates

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopic methods are indispensable for probing the kinetics and mechanisms of chemical reactions by monitoring the concentration of reactants, intermediates, and products as a function of time.

Multiplexed photoionization mass spectrometry (MPIMS) is a powerful technique for the study of gas-phase chemical kinetics, particularly for identifying and quantifying reactive intermediates. osti.gov The method combines a flow tube reactor with photoionization using tunable vacuum ultraviolet (VUV) radiation, followed by mass analysis. This approach allows for the simultaneous measurement of multiple species (multiplexed detection) as a function of time, mass-to-charge ratio (m/z), and photoionization energy. acs.org

In the context of 2,2-Dimethyloxetan-3-one, MPIMS would be employed to study its unimolecular decomposition (pyrolysis) or bimolecular reactions (e.g., oxidation). The initial reaction would be triggered by photolysis or reaction with an oxidant like Cl atoms or OH radicals, forming a primary radical derived from the parent molecule. This radical can then undergo various reactions, including ring-opening, isomerization, or reaction with O2.

MPIMS offers isomer-specific detection, as different structural isomers typically have distinct ionization energies and photoionization efficiency (PIE) curves. By scanning the photon energy, one can differentiate between isomers that have the same mass, providing a more detailed probe of the reaction mechanism. acs.org For instance, in studies of the closely related diethyl ketone, MPIMS has been used to identify cyclic ether products like 2,4-dimethyloxetan-3-one, which is formed from a resonance-stabilized hydroperoxy alkyl (QOOH) intermediate. researchgate.net A similar approach would allow for the definitive identification of intermediates and products in the reaction of this compound.

Table 1: Potential Intermediates in this compound Reactions Detectable by MPIMS This table is illustrative and shows the types of data obtained from MPIMS experiments.

Intermediate/Product Formula Mass (amu) Potential Origin
Acetone (B3395972) C3H6O 58 Ring-opening/fragmentation
Ketene (B1206846) C2H2O 42 Ring-opening/fragmentation
Methyl Radical CH3 15 Fragmentation

The use of synchrotron radiation as the ionization source in MPIMS experiments provides significant advantages, primarily due to its continuous tunability, high photon flux, and high energy resolution. osti.gov This allows for the precise measurement of ionization energies and the acquisition of high-quality PIE spectra, which are crucial for the unambiguous identification of reaction products and intermediates. soton.ac.uk

When studying the reactions of this compound, synchrotron-based photoionization mass spectrometry can be used to monitor the evolution of species in real-time. By setting the photon energy just above the ionization threshold of a specific intermediate, its formation and decay can be tracked with high sensitivity and selectivity. nih.gov This is particularly valuable for distinguishing between structural isomers, such as different ring-opened radicals or various cyclic ether products that might form.

For example, in the oxidation of other organic molecules, synchrotron photoionization has been used to identify a wide range of products, from small fragments to larger functionalized molecules. nih.govsemanticscholar.org Applying this to this compound oxidation would enable the construction of a detailed reaction network, quantifying the branching ratios of different product channels as a function of temperature and pressure. nasa.gov This kinetic and mechanistic data is vital for developing accurate chemical models.

Chromatographic-Mass Spectrometric Coupling for Complex Mixture Analysis

While time-resolved techniques excel at monitoring radical intermediates, the analysis of stable, final products often requires a separation step to handle the complexity of the reaction mixture. Coupling a chromatographic separation technique with mass spectrometry provides a powerful tool for this purpose. springernature.com

Hyphenated techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS), are the gold standard for the separation and identification of volatile and semi-volatile compounds in complex mixtures. nih.goviosrjournals.org In a typical GC-MS analysis of a reaction involving this compound, the product mixture is injected into the GC, where compounds are separated based on their boiling points and interactions with a stationary phase in a long capillary column. copernicus.org As each separated compound elutes from the column, it enters the mass spectrometer.

In the MS, molecules are typically ionized by electron ionization (EI), which causes them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for the molecule. copernicus.org By comparing the obtained mass spectrum with libraries of known spectra (like the NIST library), the structure of the compound can be identified. This method is highly effective for identifying stable products such as other ketones, alcohols, aldehydes, and esters that may result from the degradation of this compound. ajrconline.org

Table 2: Example of GC-MS Data for Hypothetical Products of this compound Degradation This interactive table illustrates the type of data generated in a GC-MS analysis for product identification.

Retention Time (min) Key Mass Fragments (m/z) Tentative Identification
3.5 43, 58 Acetone
4.2 42, 28 Ketene
6.8 72, 43, 29 2-Butanone

In some cases, certain reaction products may be difficult to analyze directly by GC-MS. This can be due to low volatility, high polarity (e.g., diols), or poor chromatographic separation from other components, especially isomers. acs.org Chemical derivatization is a strategy used to overcome these challenges. It involves reacting the analyte with a reagent to form a new compound (a derivative) that has improved analytical properties. researchgate.netacs.org

For example, if the reaction of this compound produces isomeric alcohols, these might co-elute on a standard GC column. By reacting the mixture with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the hydroxyl groups of the alcohols are converted to trimethylsilyl (B98337) (TMS) ethers. These derivatives are typically more volatile and less polar, leading to better separation and sharper peaks in the chromatogram. Furthermore, chiral derivatizing agents can be used to separate enantiomers, allowing for the determination of the stereoselectivity of a reaction. beilstein-journals.org

In Situ Spectroscopic Characterization (e.g., IR action spectroscopy for radicals)

In situ spectroscopic techniques aim to characterize molecules directly in the environment where they are formed, without extraction or separation. This is particularly crucial for highly reactive species like radicals. While techniques like MPIMS provide mass information, vibrational spectroscopies like Infrared (IR) spectroscopy can provide direct structural information.

IR action spectroscopy is an advanced technique for obtaining the IR spectrum of a gas-phase ion or radical. In this method, mass-selected ions or radicals are irradiated with a tunable IR laser. If the laser frequency is resonant with a vibrational mode of the species, the molecule absorbs a photon. This absorption can be detected by monitoring a subsequent event, such as fragmentation (photodissociation). By plotting the fragmentation yield as a function of the IR laser wavelength, a vibrational spectrum of the radical is obtained.

For the study of this compound, photolysis or pyrolysis could be used to generate radical intermediates. These radicals could then be characterized using in situ IR spectroscopy. The resulting vibrational spectrum provides direct information about the functional groups and bonding structure of the radical, which is highly complementary to mass spectrometric data and can be compared with theoretical calculations (e.g., from Density Functional Theory, DFT) to confirm the radical's structure. researchgate.net This approach provides a definitive structural characterization of transient species that are central to the reaction mechanism.

Applications of 2,2 Dimethyloxetan 3 One in Complex Organic Synthesis

Role as a Key Synthetic Building Block

2,2-Dimethyloxetan-3-one, as a derivative of oxetan-3-one, serves as a valuable synthetic intermediate for the construction of challenging and novel molecular structures. Oxetane-containing spirocycles, derived from this ketone, are particularly important as building blocks for developing creative chemical transformations. mdpi.com The inherent ring strain and the presence of a reactive carbonyl group allow for a variety of chemical manipulations, making it a foundational component for diverse synthetic targets.

While not a direct monomer for polymerization, this compound can serve as a precursor to monomers suitable for polyester (B1180765) synthesis through a well-established chemical transformation.

The Baeyer-Villiger oxidation is a reliable and widely used organic reaction that converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.com This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org

In the case of this compound, the Baeyer-Villiger oxidation would expand the four-membered ring to a five-membered ring, yielding a substituted γ-butyrolactone. The regiochemistry of this reaction is predictable; the oxygen atom is inserted between the carbonyl carbon and the more substituted adjacent carbon. organic-chemistry.org The resulting lactone can then undergo ring-opening polymerization (ROP), a standard method for producing aliphatic polyesters. google.com This two-step pathway positions this compound as an accessible starting material for novel polyesters.

StepReactionStarting MaterialKey ReagentProductApplication
1Baeyer-Villiger OxidationThis compoundPeroxyacid (e.g., m-CPBA)Substituted γ-ButyrolactoneMonomer Synthesis
2Ring-Opening PolymerizationSubstituted γ-ButyrolactoneCatalyst (e.g., organometallic)PolyesterPolymer Synthesis

The oxetan-3-one core is a powerful scaffold for the synthesis of larger, more complex heterocyclic systems, which are prevalent in medicinal chemistry. A notable strategy involves a condensation and subsequent ring-expansion sequence to access valuable saturated nitrogen heterocycles like morpholines, thiomorpholines, and piperazines. tcichemicals.com

This synthetic route typically begins with the condensation of this compound with β-heteroatom-substituted amino compounds. This step forms an intermediate spirocycle, such as an oxetanyl N,O-acetal spirocycle. mdpi.com In the second step, this spirocyclic intermediate undergoes a ring expansion, often promoted by a Lewis acid like Indium(III) trifluoromethanesulfonate, to yield the desired six-membered saturated heterocycle with high diastereoselectivity. tcichemicals.com This methodology provides a streamlined and efficient route to structurally diverse heterocyclic frameworks that are otherwise challenging to synthesize.

Starting ScaffoldReaction SequenceKey ReagentsResulting Heterocycle Class
This compoundCondensation + Ring Expansion1. β-aminoalcohol 2. Lewis Acid (e.g., In(OTf)3)Morpholines
This compoundCondensation + Ring Expansion1. β-aminothiol 2. Lewis Acid (e.g., In(OTf)3)Thiomorpholines
This compoundCondensation + Ring Expansion1. 1,2-diamine 2. Lewis Acid (e.g., In(OTf)3)Piperazines

Strategies for Ring-Opening Polymerization

Direct ring-opening polymerization (ROP) of this compound is not a conventional or well-documented strategy for polymer synthesis. ROP is a chain-growth polymerization mechanism that typically involves cyclic monomers that can open to form linear polymer chains. The most common monomers for ROP that lead to biodegradable polyesters are cyclic esters (lactones) and cyclic carbonates. rsc.org

The functionality within the this compound ring is a ketone, which does not readily undergo the nucleophilic acyl substitution-type mechanism that drives the ROP of lactones. While the high ring strain of the oxetane (B1205548) might suggest a thermodynamic driving force for polymerization, the ketone carbonyl is generally less susceptible to the ring-opening reactions characteristic of polymerization initiators.

It is important to distinguish this compound from structurally related monomers like 2,2-dimethyltrimethylene carbonate (DTC), which readily undergoes ROP to form polycarbonates. cmu.eduresearchgate.net Although both molecules contain a 2,2-dimethyl substituted ring, the reactive group in DTC is a carbonate, which behaves like a cyclic ester and is highly amenable to ROP. Therefore, while this compound can be a precursor to a polymerizable lactone (as described in section 6.1.1), it does not typically function as a direct monomer in ring-opening polymerization.

Development of Novel Molecular Scaffolds and Chemical Probes

The unique, three-dimensional structure of the oxetane ring makes it an attractive scaffold for the design of novel molecules in medicinal chemistry and chemical biology. The incorporation of an oxetane moiety can improve physicochemical properties such as aqueous solubility and metabolic stability when replacing more common groups like gem-dimethyl or carbonyl functionalities.

This compound is an excellent starting point for creating novel and more complex molecular scaffolds. As detailed in section 6.1.2, it can be converted into a variety of spirocyclic and fused heterocyclic systems. mdpi.com These new scaffolds provide access to unexplored chemical space and serve as cores for building libraries of compounds for drug discovery programs.

Furthermore, these unique scaffolds are ideal for the development of chemical probes. A chemical probe is a small molecule designed to selectively interact with a specific biological target (like a protein) to study its function in a cellular environment. mskcc.orgrsc.org The development of such probes requires molecular frameworks that can be systematically and easily modified. The reactivity of the ketone in this compound allows for its elaboration into diverse structures, which can then be functionalized with reporter tags (like fluorescent dyes or biotin) or pharmacophores to create sophisticated chemical tools for biological investigation. nih.gov

Scaffold PropertyDescriptionRelevance to Chemical Probes
Defined 3D Geometry The strained, puckered ring provides a rigid and well-defined spatial arrangement of substituents.Enables precise orientation of functional groups for specific interactions with biological targets.
Metabolic Stability The oxetane ring is often more resistant to metabolic degradation compared to other functional groups.Increases the probe's lifetime in biological systems, allowing for more robust experiments.
Increased Polarity/Solubility The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility.Enhances bioavailability and suitability for use in aqueous biological assays.
Synthetic Accessibility The ketone functionality allows for diverse chemical modifications to build complex scaffolds.Facilitates the synthesis of a wide range of probe analogues to optimize for potency and selectivity.

Environmental and Combustion Chemistry Research of Oxetanones

Formation Mechanisms in Low-Temperature Oxidation Processes

The formation of oxetanones, including 2,2-Dimethyloxetan-3-one, in low-temperature oxidation and combustion environments is intrinsically linked to the complex radical chain reactions that govern autoignition chemistry. These processes, occurring at temperatures between approximately 500 and 900 K, are characterized by the sequential addition of molecular oxygen to fuel radicals and subsequent isomerization and decomposition pathways. The formation of cyclic ethers, including oxetanones, is a key indicator of hydroperoxyalkyl radical (QOOH) chemistry.

Formation from Ketone Oxidation (e.g., Diethyl Ketone)

The oxidation of ketones serves as a direct pathway to the formation of cyclic ethers containing a carbonyl group, known as keto-ethers or oxetanones. The low-temperature oxidation of diethyl ketone (DEK) provides a well-studied proxy for these mechanisms. The process is initiated by the abstraction of a hydrogen atom from the parent ketone molecule by a radical species (such as OH), forming a ketonyl radical (R•). In the case of diethyl ketone, this can result in a primary (3-oxopentan-1-yl) or a secondary (3-oxopentan-2-yl) radical.

Subsequent reactions of the primary radical are more likely to lead to cyclic ether formation. While experimental studies on diethyl ketone oxidation at low pressures (8 Torr) and temperatures of 550–650 K have shown that the formation of a five-membered ring (2-methyltetrahydrofuran-3-one) is the dominant cyclic ether pathway, the formation of four-membered oxetanone rings is mechanistically plausible, albeit less favored. The preference for a five-membered ring is attributed to the lower ring strain in the corresponding transition state compared to the four-membered ring.

The generalized pathway is as follows:

Initiation: H-atom abstraction from the ketone (e.g., Diethyl Ketone) to form a fuel radical (R•).

Oxygen Addition: The radical R• rapidly adds to molecular oxygen (O₂) to form a peroxy radical (ROO•).

Isomerization: The ROO• radical undergoes intramolecular H-atom abstraction to form a hydroperoxyalkyl radical, commonly denoted as •QOOH.

Cyclization: The •QOOH radical cyclizes via an internal SN2-type reaction, where the carbon-centered radical attacks the hydroperoxide group, leading to the formation of a cyclic ether and the elimination of a hydroxyl radical (•OH).

For a ketone precursor, the resulting cyclic ether retains the carbonyl group, thus forming an oxetanone or a larger cyclic keto-ether.

Role of Peroxy Radicals (ROO•) and Hydroperoxyalkyl (•QOOH) Radicals

Peroxy (ROO•) and hydroperoxyalkyl (•QOOH) radicals are central intermediates in low-temperature oxidation chemistry. Their formation and subsequent reactions dictate the pathways leading to autoignition, including the formation of cyclic ethers.

The critical step in the formation of cyclic ethers is the isomerization of the ROO• radical to a •QOOH radical. This is an intramolecular hydrogen shift, where a hydrogen atom from the carbon backbone is transferred to the peroxy group. The size of the transition state ring for this H-shift determines which •QOOH isomer is formed.

In the oxidation of diethyl ketone, the primary radical (3-oxopentan-1-yl) adds O₂ to form a primary peroxy radical. This ROO• radical can then isomerize through various transition states. The formation of this compound would theoretically proceed from a ketone like 3,3-dimethyl-2-butanone via a similar sequence. Abstraction of a primary hydrogen would lead to a radical that, after O₂ addition and isomerization via a 1,5-H shift (through a six-membered transition state), would form a γ-QOOH radical. This specific •QOOH intermediate could then cyclize to form the four-membered this compound ring.

Studies on butanone oxidation have shown that resonance stabilization in certain •QOOH radicals, influenced by the position of the carbonyl group, can significantly impact reaction pathways and product distributions. The formation of cyclic ether products and a hydroxyl radical is a key chain-propagating step in low-temperature combustion. The observation of these cyclic ethers, therefore, serves as an unambiguous marker for •QOOH-mediated chemistry.

Table 1: Key Radical Intermediates in Oxetanone Formation from Ketone Oxidation
Radical TypeGeneral StructureRole in the Mechanism
Ketonyl Radical (R•)R-C(=O)-R'•Initial radical formed by H-abstraction from the parent ketone.
Peroxy Radical (ROO•)•O-O-R-C(=O)-R'Formed by the addition of O₂ to the ketonyl radical.
Hydroperoxyalkyl Radical (•QOOH)HO-O-R•-C(=O)-R'Formed by intramolecular H-shift (isomerization) of the ROO• radical. It is the direct precursor to the cyclic ether.

Atmospheric Fate and Degradation Pathways (Mechanistic focus)

The atmospheric lifetime and environmental impact of this compound are determined by its degradation pathways. The primary sinks for organic compounds in the troposphere are photolysis (decomposition by sunlight) and reaction with oxidizing radicals, principally the hydroxyl radical (•OH).

Unimolecular Decomposition in Atmospheric Conditions

The presence of a carbonyl group in the this compound structure makes it susceptible to photolysis. Ketones can absorb ultraviolet radiation present in the troposphere, which can lead to the cleavage of C-C bonds adjacent to the carbonyl group through Norrish Type I or Type II reactions.

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of one of the C-C bonds alpha to the carbonyl group upon photoexcitation. For this compound, this would lead to the formation of a diradical intermediate, which could subsequently fragment into smaller, stable molecules like acetone (B3395972) and carbon monoxide, or potentially rearrange.

Norrish Type II Cleavage: This pathway requires a gamma-hydrogen, which is not available in this compound, making this specific decomposition route irrelevant for this molecule.

The efficiency of photolysis is described by the quantum yield, which is the fraction of absorbed photons that result in a chemical reaction. While specific quantum yield data for this compound are not available, studies on other acyclic ketones like methyl ethyl ketone (MEK) show that photolysis is a significant process. The atmospheric lifetime of a compound with respect to photolysis depends on its absorption cross-section, the solar actinic flux, and its photolysis quantum yield. For many ketones, photolysis can be a dominant loss process in the atmosphere.

Radical Reactions in the Gas Phase

The primary oxidant in the daytime troposphere is the hydroxyl radical (•OH). The reaction with •OH is a major degradation pathway for most volatile organic compounds, including ketones. The reaction typically proceeds via hydrogen abstraction from C-H bonds.

For this compound, •OH radicals can abstract a hydrogen atom from either the two methyl groups at the C2 position or the methylene (B1212753) group at the C4 position. The rate of this reaction is a critical parameter for determining the atmospheric lifetime of the compound.

While the specific rate constant for the reaction of •OH with this compound has not been experimentally determined, values for structurally similar ketones can provide a reasonable estimate. For instance, the rate constant for the reaction of •OH with 3,3-dimethylbutanone, which also contains a neo-pentyl-like structure adjacent to a carbonyl group, has been measured. Rate constants for cyclic ketones like cyclopentanone (B42830) are also available. Based on these analogues, the reaction is expected to be moderately fast.

Using an estimated rate constant and a typical global average •OH concentration of 1 x 10⁶ molecules cm⁻³, an atmospheric lifetime can be calculated.

Table 2: Room Temperature Rate Constants for the Reaction of OH Radicals with Selected Ketones
Compoundk(OH) (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime*
Acetone1.8 x 10⁻¹³~64 days
Methyl Ethyl Ketone (Butanone)1.2 x 10⁻¹²~9.6 days
Cyclopentanone2.9 x 10⁻¹²~4.0 days
3,3-Dimethylbutanone1.26 x 10⁻¹²~9.2 days
This compound (Estimate)~1-3 x 10⁻¹²~4-12 days

*Calculated using the formula τ = 1 / (k(OH) * [OH]), with a global average [OH] of 1 x 10⁶ molecules cm⁻³.

Chemical Kinetic Modeling of Combustion Systems Involving Oxetanes

Chemical kinetic models are essential tools for simulating and understanding complex reaction systems like combustion. These models consist of a comprehensive set of elementary reactions, their rate constants, and the thermochemical properties of all involved species. The inclusion of specific classes of compounds, such as cyclic ethers, is crucial for accurately predicting combustion phenomena like ignition delay and pollutant formation, particularly in the low-temperature regime.

In detailed kinetic models, the chemistry of cyclic ethers is typically represented by several key reaction classes:

Formation: The primary formation route from the corresponding •QOOH radical, yielding the cyclic ether and an •OH radical.

H-atom Abstraction: Reactions with radicals like •OH, H•, and HO₂•, which remove a hydrogen atom from the cyclic ether to form a cyclic ether radical.

Thermal Decomposition: Unimolecular ring-opening reactions of the cyclic ether radical, which often lead to the formation of an unsaturated open-chain alkoxy radical.

Further Oxidation: The cyclic ether radicals can also add O₂ and undergo subsequent reactions similar to the parent fuel, leading to more complex oxygenated products.

Currently, most combustion models that include cyclic ethers focus on species like tetrahydrofuran (B95107), dimethylfuran, or simple oxetanes derived from alkane oxidation. Specific and validated kinetic parameters for substituted oxetanones, such as this compound, are generally lacking. The development of accurate models for ketone-based fuels requires further experimental and theoretical studies to determine the thermochemistry and reaction rate constants for these unique keto-ether intermediates. The complexity of resonance stabilization and ring strain in these molecules necessitates dedicated investigation to ensure their accurate representation in next-generation combustion models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Dimethyloxetan-3-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via cyclization of β-hydroxy acids or ketones under acidic conditions. For example, using 3-hydroxy-2,2-dimethylpropanoic acid with a dehydrating agent like sulfuric acid. Optimization involves adjusting temperature (50–80°C) and stoichiometric ratios of catalysts (e.g., p-toluenesulfonic acid) to minimize side reactions. Detailed characterization (NMR, IR) is critical to confirm purity .
  • Key Parameters : Reaction time (4–8 hrs), solvent selection (toluene or THF), and inert atmosphere (N₂) to prevent oxidation.

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies methyl groups (δ ~1.3–1.5 ppm) and the oxetane ring (δ ~4.5–5.0 ppm for ring protons) .
  • IR Spectroscopy : Confirms carbonyl stretching (~1770 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .
  • GC-MS : Validates molecular ion peaks (m/z = 100.12) and fragmentation patterns .
    • Best Practices : Compare data with literature values and use high-purity solvents to avoid artifacts.

Advanced Research Questions

Q. How does steric hindrance from the dimethyl groups influence the reactivity of the oxetane ring in nucleophilic reactions?

  • Methodological Answer : The dimethyl groups restrict ring-opening reactions by destabilizing transition states. Kinetic studies using nucleophiles (e.g., amines, thiols) under varying temperatures (25–60°C) reveal slower reaction rates compared to unsubstituted oxetanes. Computational modeling (DFT) can map steric effects on activation energy .
  • Experimental Design : Conduct competitive reactions with control compounds (e.g., oxetan-3-one) and analyze products via HPLC .

Q. What challenges arise in achieving enantioselective synthesis of this compound derivatives, and which chiral catalysts show promise?

  • Methodological Answer : The rigid oxetane ring complicates asymmetric induction. Chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymatic resolution (lipases) have been explored. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
  • Data Contradictions : Some studies report low ee (<30%) with metal catalysts, while enzymatic methods achieve >80% ee but require longer reaction times .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points, solubility) of this compound?

  • Methodological Answer : Discrepancies often stem from impurities or polymorphic forms. Reproduce synthesis and purification steps (e.g., recrystallization from hexane/ethyl acetate). Validate purity via DSC (melting point) and Karl Fischer titration (water content) .
  • Case Study : A 2021 study revised the melting point from 25°C to 18°C after identifying residual solvent in earlier reports .

Stability and Reactivity

Q. Under what conditions does this compound undergo decomposition, and how can it be stabilized for long-term storage?

  • Methodological Answer : The compound is prone to hydrolysis in humid environments. Stabilization strategies include:

  • Storage : Under anhydrous conditions (argon atmosphere) at –20°C .
  • Additives : Use radical inhibitors (e.g., BHT) to prevent oxidative degradation .
    • Analytical Validation : Track stability via periodic NMR and TLC over 6–12 months .

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